3-Methyl-3-phenylpyrrolidine
Overview
Description
3-Methyl-3-phenylpyrrolidine is a heterocyclic organic compound with the molecular formula C11H15N It features a pyrrolidine ring substituted with a methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-phenylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with aromatic aldehydes or ketones can yield pyrrolidine derivatives . Another method includes the use of diols and primary amines catalyzed by iridium complexes . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high purity and yield. The use of robust catalysts and optimized reaction conditions is crucial for large-scale synthesis. Techniques such as continuous flow chemistry may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Methyl-3-phenylpyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their biological activity and potential therapeutic uses.
Medicine: It is explored for its potential in drug discovery and development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-3-phenylpyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, influencing biochemical processes. Molecular docking studies have shown that such compounds can bind to specific proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-3-phenylpyrrolidine include:
- 2-Methyl-3-phenylpyrrolidine
- 1,3-Dimethyl-3-phenylpyrrolidine
- 1-Ethyl-3-phenylpyrrolidine
- 1-Phenylpyrrolidin-3-ylmethanol
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a phenyl group on the pyrrolidine ring can result in unique steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-3-phenylpyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(7-8-12-9-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWJEPAVCOKSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56606-73-6 | |
Record name | 3-methyl-3-phenylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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